(2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone is a chemical compound that features a pyridine ring substituted with a methyl group, a methylamino group, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylpyridine: A compound with a similar structure but lacking the methylamino group.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting diverse biological activities.
2-(Pyridin-3-yl)-1H-benzo[d]imidazoles: Compounds with a pyridine ring fused to a benzimidazole ring, known for their antimicrobial properties.
Uniqueness
(2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
[2-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C14H14N2O/c1-10-12(8-9-13(15-2)16-10)14(17)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16) |
InChI Key |
JUNUFCGDXQOCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.